

DSM-421: A Technical Guide to a Novel Antimalarial Compound

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: DSM-421
Cat. No.: B12361809

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This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data for the antimalarial compound **DSM-421**. Developed as a potential successor to the clinical candidate DSM265, **DSM-421** is a potent inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the parasite's pyrimidine biosynthesis pathway. This document summarizes the currently available data, experimental methodologies, and visualizes the compound's mode of action.

Core Structure and Chemical Properties

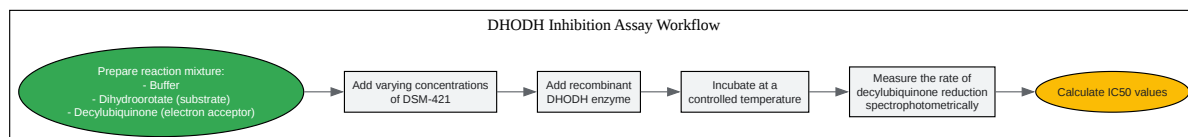
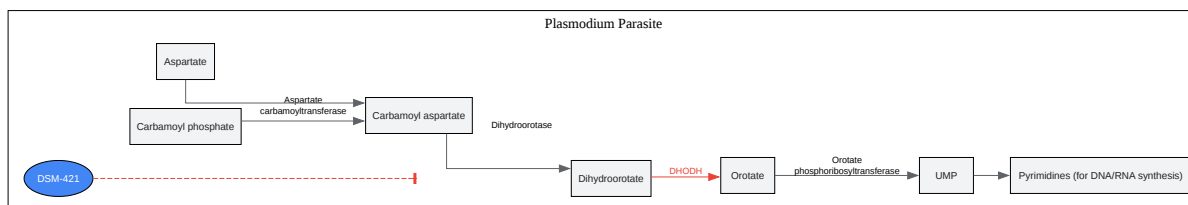
DSM-421 is a triazolopyrimidine-based compound, identified as a promising drug candidate due to its improved solubility, lower intrinsic clearance, and increased plasma exposure after oral dosing when compared to its predecessor, DSM265.[1][2] These enhanced physicochemical properties suggest a more favorable formulation potential and a long predicted human half-life.[1][2] The CAS Number for **DSM-421** is 2011769-21-2.

The chemical structure of **DSM-421** is characterized by a core triazolopyrimidine scaffold. The key structural modification from DSM265 was the replacement of an SF5-aniline moiety with a CF3-pyridinyl group, which led to its improved drug-like properties.[1]

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

DSM-421 exerts its antimalarial effect by selectively targeting and inhibiting the *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) enzyme.[1] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, *Plasmodium* parasites are entirely dependent on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. By blocking this crucial step, **DSM-421** effectively starves the parasite of the necessary building blocks for growth and proliferation.

The following diagram illustrates the pyrimidine biosynthesis pathway and the point of inhibition by **DSM-421**.



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- To cite this document: BenchChem. [DSM-421: A Technical Guide to a Novel Antimalarial Compound]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12361809/docs#dsm-421-a-technical-guide-to-a-novel-antimalarial-compound>]

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